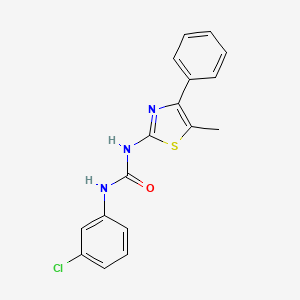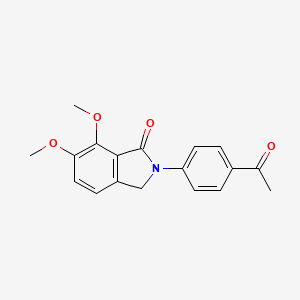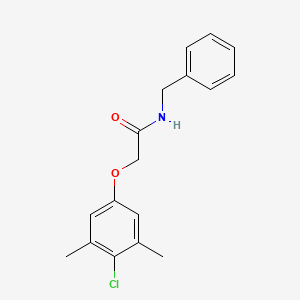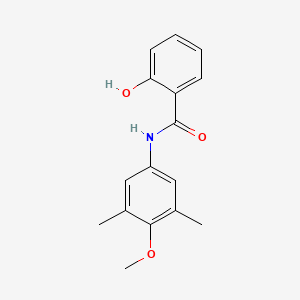
N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, also known as CMPTU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CMPTU is a urea derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves the inhibition of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells, including immune cells and neurons. The P2X7 receptor is involved in several physiological processes, including the regulation of neurotransmitter release, inflammation, and apoptosis. By inhibiting the activity of the P2X7 receptor, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the reduction of inflammatory cytokine production, and the modulation of neuronal excitability. These effects make this compound a promising candidate for the treatment of various diseases, including neuropathic pain, inflammation, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is its high specificity for the P2X7 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea. One area of interest is the development of more potent derivatives of this compound that can be used for therapeutic applications. Another area of research is the elucidation of the precise molecular mechanism of action of this compound, which may lead to the identification of new targets for drug development. Additionally, the potential use of this compound in the treatment of other diseases, such as cancer and autoimmune disorders, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea involves the reaction of 3-chloroaniline and 5-methyl-4-phenyl-2-thiohydantoin in the presence of triethylamine and acetonitrile. The resulting product is then treated with hydrochloric acid and filtered to obtain this compound in high purity.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound can alleviate neuropathic pain by inhibiting the activity of the P2X7 receptor, which is involved in the transmission of pain signals.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(12-6-3-2-4-7-12)20-17(23-11)21-16(22)19-14-9-5-8-13(18)10-14/h2-10H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBNZKJBSDYSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)




![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5863688.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[2-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5863710.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)